molecular formula C19H15N3O3S B14991043 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid

3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid

Cat. No.: B14991043
M. Wt: 365.4 g/mol
InChI Key: ZMQWKCBCUKNZEH-UHFFFAOYSA-N
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Description

3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a benzoic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid typically involves multiple steps, starting with the preparation of the benzothiazole and pyrrole intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs .

Mechanism of Action

The mechanism of action of 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]-4-methylbenzoic acid

InChI

InChI=1S/C19H15N3O3S/c1-10-6-7-11(19(24)25)8-13(10)22-9-14(23)16(17(22)20)18-21-12-4-2-3-5-15(12)26-18/h2-8,20,23H,9H2,1H3,(H,24,25)

InChI Key

ZMQWKCBCUKNZEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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